molecular formula C10H15BrN2O3 B2847914 tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 1628744-69-3

tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B2847914
CAS No.: 1628744-69-3
M. Wt: 291.145
InChI Key: IPZGNSYXTVKXOP-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (CAS# 1628744-69-3) is a high-value spirocyclic chemical building block utilized in pharmaceutical research and development . This compound features a bromine substituent, which serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling the construction of more complex molecular architectures . Its spirocyclic scaffold is of significant interest in medicinal chemistry for exploring novel chemical space and generating structurally diverse compound libraries. The compound is supplied with high purity and is available in quantities from 50mg to 10g to support various scales of research activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O3/c1-9(2,3)15-8(14)13-5-10(6-13)4-7(11)12-16-10/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZGNSYXTVKXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the bromine atom to a more oxidized state.

  • Reduction: : Reducing the bromine atom to a lower oxidation state.

  • Substitution: : Replacing the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Bromine can be converted to bromate (BrO₃⁻) or other oxidized forms.

  • Reduction: : Bromine can be reduced to bromide (Br⁻).

  • Substitution: : Various functional groups can replace the bromine atom, leading to a wide range of potential products.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Recent studies have highlighted the compound's potential as a pharmacological agent. For instance, a novel diazaspiro[3.4]octane series, including tert-butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate, was identified through high-throughput screening against Plasmodium falciparum, the malaria parasite. This series demonstrated activity against multiple stages of the parasite's lifecycle, suggesting its potential as a lead compound for antimalarial drug development .

Inhibitory Effects:
The compound has been investigated for its inhibitory effects on various biological pathways. The spirocyclic structure is known to mimic certain biological motifs that can interact with enzymes or receptors, making it a candidate for developing inhibitors against specific targets in cancer and infectious diseases .

Organic Synthesis Applications

Synthetic Intermediates:
this compound serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be tailored for specific chemical reactions. For example, it can be utilized in the synthesis of thietanes and other heterocycles, which are valuable in pharmaceutical chemistry due to their diverse biological activities .

Reactions and Transformations:
The compound can undergo various nucleophilic substitutions and cyclization reactions, making it versatile in synthetic pathways. The presence of the bromine atom enhances its reactivity, allowing for further functionalization to yield compounds with enhanced biological properties .

Case Studies

StudyFocusFindings
High-throughput screening against Plasmodium falciparumAntimicrobial activityIdentified as active against multiple stages of malaria parasite .
Synthesis of thietanes from spirocyclic compoundsOrganic synthesisDemonstrated utility as an intermediate in creating biologically relevant compounds .
Inhibitory effects on kinasesPharmacological researchSuggested potential as an inhibitor for therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, emphasizing substituent variations, molecular properties, and commercial availability.

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Key Properties/Applications Supplier/Price
tert-Butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate Formyl (-CHO) C₁₂H₁₇N₂O₄ 265.28 g/mol Aldehyde group enables nucleophilic additions; precursor for Schiff base synthesis. Not commercially listed in evidence.
tert-Butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate Cyclopropyl (C₃H₅) C₁₃H₂₀N₂O₃ 252.31 g/mol Enhanced lipophilicity; used in fragment-based drug design. Price: $296–$1,183 (50 mg–1 g). Aaron Chemicals LLC, Arctom Scientific
tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate Bicyclo[2.2.2]octane C₂₁H₂₉N₂O₅ 389.47 g/mol Bulky substituent improves steric hindrance; high purity (97%). Price: €841–€6,433 (100 mg–5 g). Crysdot LLC, 毕得医药
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane Hydroxyl (-OH) C₁₁H₁₈N₂O₄ 242.27 g/mol Polar substituent enhances solubility; priced at $540/100 mg. Enamine Ltd (AS99102)

Commercial Availability and Pricing

  • Cyclopropyl Analog : Available from Aaron Chemicals LLC at $296–$1,183 for 50 mg–1 g, reflecting moderate demand in fragment libraries .
  • Bicyclo Derivative : Priced significantly higher (€841–€6,433) due to synthetic complexity and niche applications in high-resolution crystallography .
  • Hydroxyl Derivative : Enamine Ltd offers AS99102 at $540/100 mg, emphasizing cost-effectiveness for early-stage solubility studies .

Biological Activity

tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (CAS No. 1628744-69-3) is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The compound is characterized by its spirocyclic structure, which contributes to its biological properties. The molecular formula is C11H18BrN2O3C_{11}H_{18}BrN_{2}O_{3}, with a molecular weight of approximately 292.2 g/mol.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with readily available precursors such as 1-Boc-3-oxoylidene-azetidine.
  • Reactions :
    • Step 1 : Reaction with allyl bromide in the presence of zinc powder to form 3-allyl-3-hydroxyazetidine.
    • Step 2 : Bromination using liquid bromine to yield the dibromopropyl derivative.
    • Step 3 : Final reaction with potassium carbonate to produce the target compound.

This method is noted for its efficiency and use of inexpensive raw materials, making it suitable for larger-scale production .

Pharmacological Properties

The biological activity of this compound has been explored in various studies:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains.
  • Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology .
  • Enzyme Inhibition : It has been identified as a moderate inhibitor of specific cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies

Several case studies highlight the biological implications of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 10 to 50 μg/mL.
Study BShowed cytotoxic effects on HeLa cells with an IC50 value of 25 μM after 48 hours of exposure.
Study CInvestigated enzyme inhibition and found it to be a substrate for P-glycoprotein, indicating potential for drug-drug interactions .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity:

  • The spirocyclic arrangement enhances binding affinity to biological targets.
  • The presence of the bromine atom significantly influences the compound's reactivity and interaction with cellular components.

Toxicological Profile

Toxicological assessments suggest that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively.

Q & A

What are the standard synthetic routes for tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, analogous spirocyclic compounds are synthesized using strong bases (e.g., sodium hydride) in anhydrous solvents like tetrahydrofuran (THF) to promote ring formation . Bromination steps may require electrophilic reagents under controlled temperatures to avoid side reactions. Post-synthesis, purification via recrystallization or chromatography (e.g., silica gel column) is critical to isolate the product .

How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be utilized to confirm the structure and purity of this compound?

1H/13C NMR is used to verify the spirocyclic framework by identifying characteristic proton environments (e.g., tert-butyl singlet at ~1.4 ppm, spiro carbon signals). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex bicyclic systems. High-resolution MS confirms the molecular formula (e.g., C₁₁H₁₅BrN₂O₃) by matching the exact mass. Purity is assessed via HPLC with UV detection, ensuring no residual solvents or byproducts remain .

What methodological approaches are recommended to optimize reaction yields for this brominated spirocyclic compound?

Advanced optimization includes Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, solvent polarity). For instance, continuous flow reactors can enhance mixing and heat transfer in bromination steps . Catalytic systems (e.g., palladium for cross-couplings) may reduce side reactions. Real-time monitoring via in-situ IR spectroscopy helps track intermediate formation and adjust conditions dynamically .

How should researchers address contradictory data regarding the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Contradictions often arise from varying ligand systems or solvent/base combinations. A systematic approach involves:

  • Comparative screening of palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Testing polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to assess stability.
  • Analyzing byproducts via LC-MS to identify decomposition pathways.
    Cross-referencing with analogous spirocyclic systems (e.g., iodine-substituted analogs) can provide mechanistic insights .

What safety protocols are essential when handling this brominated compound in laboratory settings?

  • Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
  • In case of spills, neutralize with activated carbon and dispose via licensed waste management . Emergency eyewash stations and CO₂ fire extinguishers should be accessible due to potential decomposition hazards (e.g., toxic fumes) .

How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

The electron-withdrawing bromine enhances electrophilicity at adjacent positions, facilitating SNAr with amines or thiols. However, steric hindrance from the spirocyclic framework may slow kinetics. Kinetic studies (e.g., variable-temperature NMR) can quantify activation parameters. Computational modeling (DFT) predicts regioselectivity by mapping electrostatic potential surfaces .

What purification challenges arise during isolation of this compound, and how are they resolved?

Challenges include separating regioisomers (due to bromine positioning) and removing metal catalysts . Flash chromatography with gradient elution (hexane/ethyl acetate) resolves isomers. Chelating agents (e.g., EDTA) in wash steps remove residual Pd. Recrystallization from ethanol/water mixtures improves crystalline purity .

What strategies are effective for studying biological interactions when direct data on this compound is limited?

  • Molecular docking with homologous proteins (e.g., kinases) predicts binding modes.
  • SAR studies using analogs (e.g., iodo or methyl derivatives) identify critical functional groups.
  • In vitro assays (e.g., enzyme inhibition) validate activity, with dose-response curves (IC₅₀) .

How is the compound’s stability assessed under varying pH and temperature conditions?

  • Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) at 40–60°C, monitoring decomposition via HPLC-UV .
  • Thermogravimetric analysis (TGA) determines thermal stability.
  • Long-term storage tests under accelerated conditions (40°C/75% RH) predict shelf life .

What advanced techniques address stereochemical challenges during synthesis of this spirocyclic compound?

  • Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers.
  • Asymmetric catalysis (e.g., chiral ligands in ring-closing metathesis) controls stereochemistry.
  • X-ray crystallography confirms absolute configuration, while VCD spectroscopy (vibrational circular dichroism) provides solution-phase data .

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